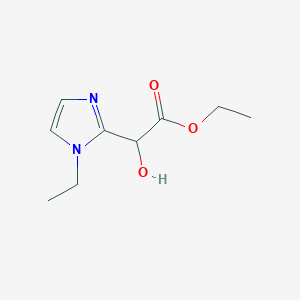
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate typically involves the reaction of 1-ethyl-1H-imidazole with ethyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-oxoacetate.
Reduction: Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyethanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the ester group.
2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar structure with a methyl group instead of an ethyl group.
1-(2-Hydroxyethyl)imidazole: Similar structure but with a hydroxyethyl group instead of an ethyl ester group.
Uniqueness
Ethyl 2-(1-ethyl-1h-imidazol-2-yl)-2-hydroxyacetate is unique due to the presence of both an ester and a hydroxyl group, which can participate in various chemical reactions, making it a versatile compound for synthetic and research applications.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 2-(1-ethylimidazol-2-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H14N2O3/c1-3-11-6-5-10-8(11)7(12)9(13)14-4-2/h5-7,12H,3-4H2,1-2H3 |
InChI Key |
FFCMJCSYKHCTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




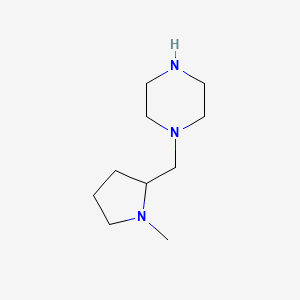
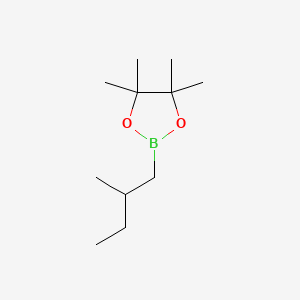
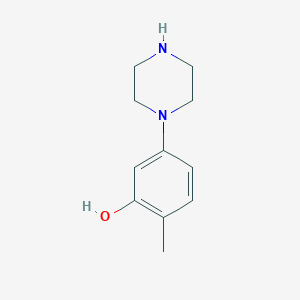
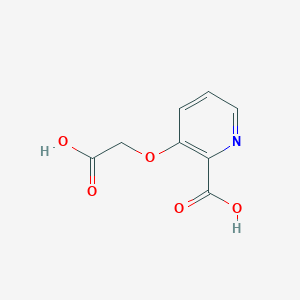

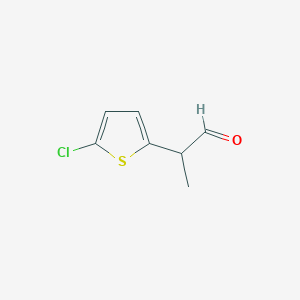

![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)
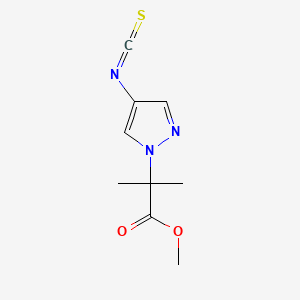
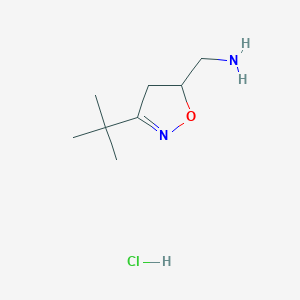
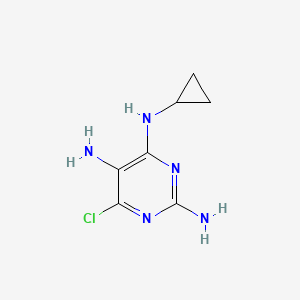
![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
